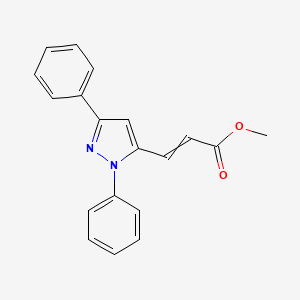![molecular formula C11H19BrO2 B14387233 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane CAS No. 89995-37-9](/img/structure/B14387233.png)
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is an organic compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spirocyclic dioxane ring system. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde to form the spirocyclic dioxane ring. This intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The spirocyclic structure provides stability and rigidity, making it an ideal scaffold for the development of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- 2,2-Dimethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which offers higher reactivity compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Properties
CAS No. |
89995-37-9 |
|---|---|
Molecular Formula |
C11H19BrO2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
2-(bromomethyl)-3,3-dimethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)9(8-12)13-11(14-10)6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
DHOAOQOBHKFHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC2(O1)CCCCC2)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



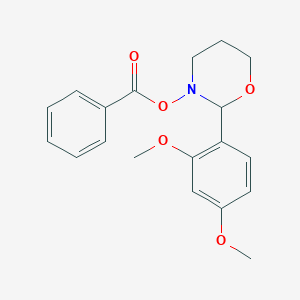
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)
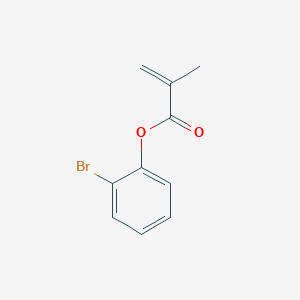
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

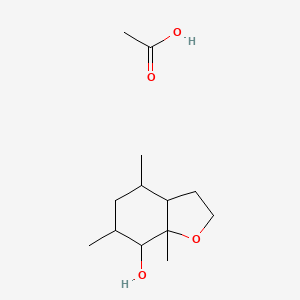
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
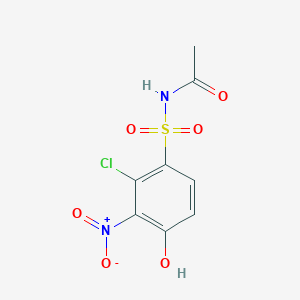
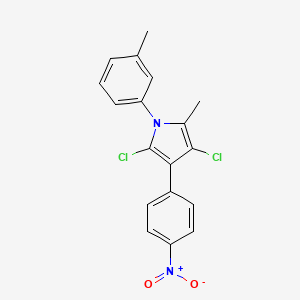
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
